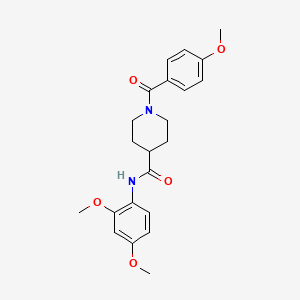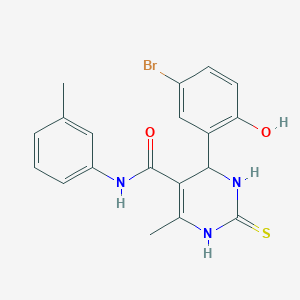![molecular formula C16H18BrN3O3S B5107664 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide](/img/structure/B5107664.png)
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide, also known as BAY-678, is a chemical compound that has been of interest to researchers due to its potential for use in scientific studies. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Wirkmechanismus
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide is a selective inhibitor of PDE10A, an enzyme that plays a role in the regulation of cyclic nucleotides. By inhibiting this enzyme, 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide can increase the levels of cyclic nucleotides, which can have various effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The effects of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide on biochemical and physiological processes depend on the specific cellular signaling pathways that are affected by the increased levels of cyclic nucleotides. For example, 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been shown to increase the activity of certain neurotransmitters in the brain, which could potentially be used to treat neurological disorders. It has also been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide in lab experiments include its selectivity for PDE10A, its ability to increase cyclic nucleotide levels, and its potential for use in the treatment of various diseases. However, there are also limitations to using 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide, such as its potential toxicity and the need for further research to fully understand its effects on cellular signaling pathways.
Zukünftige Richtungen
There are many potential future directions for research involving 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide. One direction is to further investigate its potential use in the treatment of neurological disorders and cancer. Another direction is to study the effects of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide on other cellular signaling pathways and to identify other potential targets for this compound. Additionally, research could be done to develop more efficient synthesis methods for 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide and to investigate its potential toxicity in more detail.
Synthesemethoden
The synthesis of 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been achieved using different methods. One method involves the reaction of 4-bromo-3-nitrobenzoic acid with diethylamine and sulfonyl chloride in the presence of triethylamine and dimethylformamide. The resulting compound is then reacted with 3-pyridinecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has been used in scientific research as a tool to study the function of certain proteins. For example, it has been used to investigate the role of the protein PDE10A in the central nervous system. 4-bromo-3-[(diethylamino)sulfonyl]-N-3-pyridinylbenzamide has also been studied for its potential use in the treatment of various diseases, such as cancer and neurological disorders.
Eigenschaften
IUPAC Name |
4-bromo-3-(diethylsulfamoyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O3S/c1-3-20(4-2)24(22,23)15-10-12(7-8-14(15)17)16(21)19-13-6-5-9-18-11-13/h5-11H,3-4H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIGWDVIPAWBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5107581.png)
![2-[(2,5-dimethoxyphenyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B5107583.png)
![2-chloro-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}isonicotinamide](/img/structure/B5107589.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5107599.png)
![N-benzyl-5-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5107604.png)
![4-{2-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5107609.png)
![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5107622.png)



![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)cyclopentanecarboxamide](/img/structure/B5107647.png)
![10,14-dioxa-2,3,5,7-tetraazatetracyclo[6.4.1.1~9,12~.0~2,6~]tetradeca-3,5-dien-8-ol](/img/structure/B5107652.png)
![2-[(3-hydroxyphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B5107666.png)
![6-(cyclopropylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5107672.png)